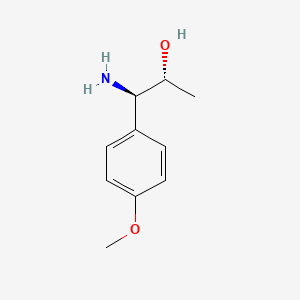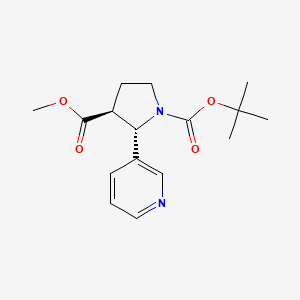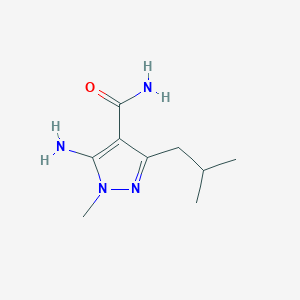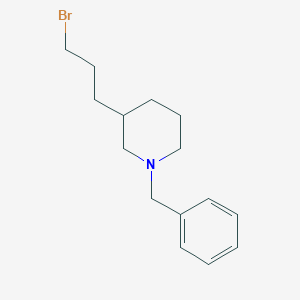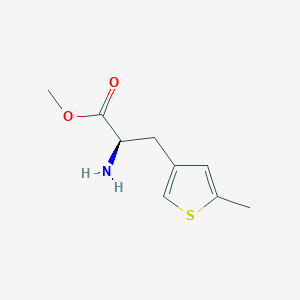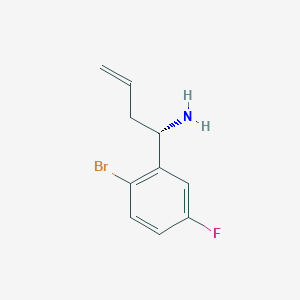
(S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine is a chiral organic compound that features both bromine and fluorine substituents on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine typically involves the following steps:
Halogenation: Introduction of bromine and fluorine onto the phenyl ring through electrophilic aromatic substitution.
Chiral Amine Introduction: The chiral amine group can be introduced via asymmetric synthesis or chiral resolution techniques.
Formation of the But-3-EN-1-amine Moiety: This can be achieved through various organic reactions such as amination or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be tailored to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions might be used to modify the double bond or the amine group.
Substitution: Halogen substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Used in studies to understand the interaction of halogenated compounds with biological systems.
Medicine
Drug Development: Potential use as a lead compound or intermediate in the development of pharmaceuticals.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of halogens can affect its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine: Similar structure but with chlorine instead of bromine.
(S)-1-(2-Bromo-5-chlorophenyl)but-3-EN-1-amine: Similar structure but with chlorine instead of fluorine.
Uniqueness
The unique combination of bromine and fluorine in (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine can lead to distinct reactivity and properties compared to its analogs. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H11BrFN |
|---|---|
Peso molecular |
244.10 g/mol |
Nombre IUPAC |
(1S)-1-(2-bromo-5-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m0/s1 |
Clave InChI |
MWGPQSZDCMDMAT-JTQLQIEISA-N |
SMILES isomérico |
C=CC[C@@H](C1=C(C=CC(=C1)F)Br)N |
SMILES canónico |
C=CCC(C1=C(C=CC(=C1)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


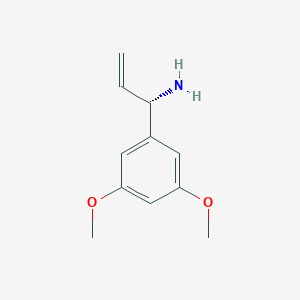
![methyl1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B13037635.png)
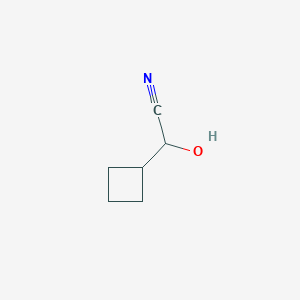
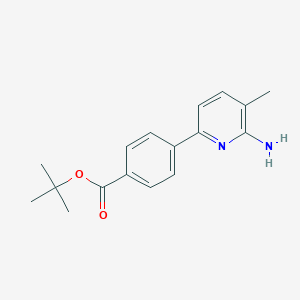
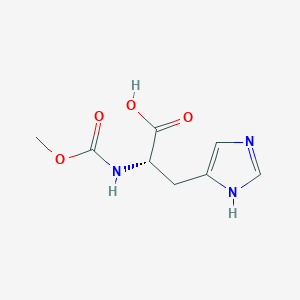
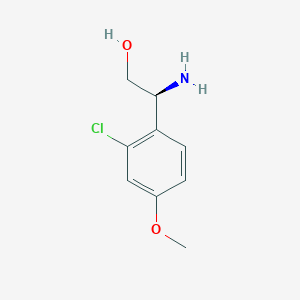
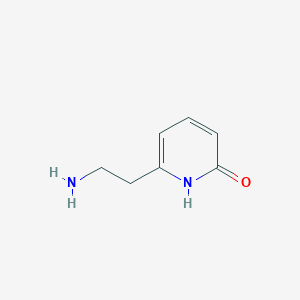
![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)
